Boiling Point Differentiation vs. Unsubstituted and Positional Isomers
2-Methyl-1-penten-3-ol exhibits a boiling point (134.1°C at 760 mmHg) that is significantly higher than its unsubstituted analog 1-penten-3-ol (114-115°C at 760 mmHg) but lower than the allylic isomer 2-methyl-2-penten-1-ol (~144-146°C at 760 mmHg) . This intermediate boiling point is a direct consequence of its specific structure, which balances molecular weight increase (from 86.13 g/mol for 1-penten-3-ol to 100.16 g/mol for 2-methyl-1-penten-3-ol) with the impact of a secondary alcohol group versus a primary alcohol group [1]. This precise boiling point informs distillation and separation protocols when purifying this compound from mixtures containing its isomers or synthetic precursors.
| Evidence Dimension | Boiling Point at 760 mmHg |
|---|---|
| Target Compound Data | 134.1 ± 8.0 °C (ChemSpider predicted); ~134.1 °C (ChemSrc) |
| Comparator Or Baseline | 1-Penten-3-ol (unsubstituted analog): 114-115 °C; 2-Methyl-2-penten-1-ol (positional isomer): ~144-146 °C |
| Quantified Difference | Approximately +20 °C higher than 1-penten-3-ol; approximately -10 °C lower than 2-methyl-2-penten-1-ol |
| Conditions | Predicted data from ChemSpider (ACD/Labs) and reported values from vendor datasheets (ChemSrc, Fisher Scientific) |
Why This Matters
Accurate boiling point data is critical for designing purification by distillation and for predicting the compound's behavior in high-temperature applications, preventing costly process inefficiencies.
- [1] Ontosight.ai. 2-Penten-1-ol, 2-methyl- Properties. View Source
